The compound 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly as an inhibitor of the FMS-like tyrosine kinase 3. This compound is classified under the category of benzo[b]thiophene derivatives, which are known for their diverse biological activities.
This compound is primarily sourced from synthetic methodologies involving the modification of benzo[b]thiophene structures. It falls under the classification of carboxamides, specifically those containing both aromatic and aliphatic components. The molecular formula is with a molar mass of approximately .
The synthesis of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves several steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be represented by its IUPAC name and SMILES notation:
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
The compound features a complex structure with multiple functional groups that contribute to its biological activity .
The chemical behavior of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide includes:
These reactions are critical for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide primarily involves its role as an inhibitor of FMS-like tyrosine kinase 3.
This mechanism suggests that the compound may interfere with signaling pathways essential for cancer cell survival and proliferation.
The physical and chemical properties of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Density | (predicted) |
Boiling Point | (predicted) |
Solubility | < 2 mg/mL in water |
Appearance | White to off-white solid |
pKa | (predicted) |
These properties are essential for understanding its stability and reactivity under various conditions .
The primary applications of 2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7